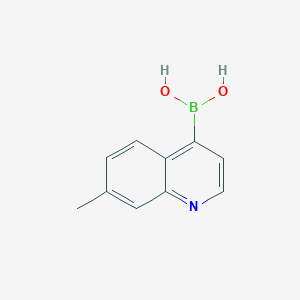
tert-Butyl 6-cyano-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group can be formed through esterification reactions using alcohols and carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalysis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-quinolinecarboxylate: Similar structure but with a quinoline core.
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, ester functionality, and isoquinoline core make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
tert-butyl 6-cyano-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-11-14-6-5-12(10-17)9-13(14)7-8-18(11)15(19)20-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
Clé InChI |
IQKTWEIEDMWEBP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)



![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)

